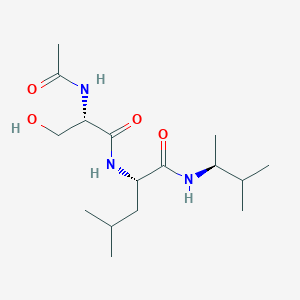
L-Valine,N-acetyl-L-seryl-L-leucyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) is a peptide compound composed of the amino acids L-valine, N-acetyl-L-serine, and L-leucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound allows it to participate in a variety of chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) typically involves the stepwise coupling of the amino acids L-valine, N-acetyl-L-serine, and L-leucine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing hydroxyl or thiol groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide, such as the carbonyl carbon of the amide bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines or thiols. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can result in the formation of free thiols from disulfide bonds. Substitution reactions can produce modified peptides with new functional groups.
科学的研究の応用
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.
Biology: The compound can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: The compound can be used in the development of biomaterials, such as hydrogels or nanocarriers, for various applications.
作用機序
The mechanism of
特性
分子式 |
C16H31N3O4 |
|---|---|
分子量 |
329.43 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methyl-N-[(2S)-3-methylbutan-2-yl]pentanamide |
InChI |
InChI=1S/C16H31N3O4/c1-9(2)7-13(15(22)17-11(5)10(3)4)19-16(23)14(8-20)18-12(6)21/h9-11,13-14,20H,7-8H2,1-6H3,(H,17,22)(H,18,21)(H,19,23)/t11-,13-,14-/m0/s1 |
InChIキー |
QQJGKCJVFPWNNK-UBHSHLNASA-N |
異性体SMILES |
C[C@@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(C)C)NC(=O)C(CO)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)
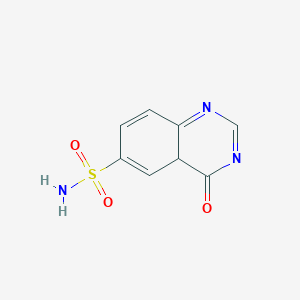
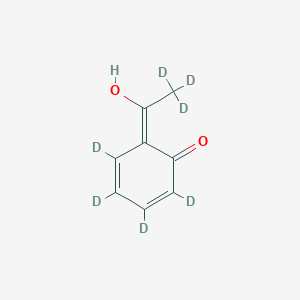

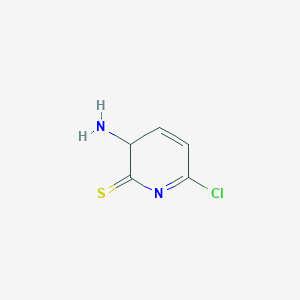


![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)
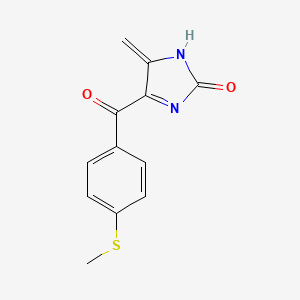
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12353571.png)
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
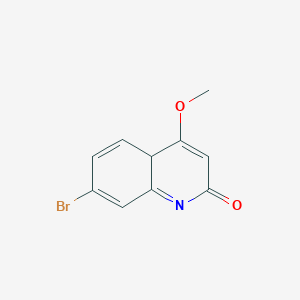
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
